![molecular formula C16H14BrNO3 B5590922 3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)

3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

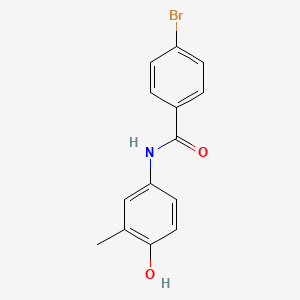

Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, including triorganotin(IV) complexes, have been synthesized and characterized, indicating the complexity and the stepwise approach often required in synthesizing such compounds (Baul et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate" is typically characterized using techniques like X-ray crystallography, NMR, IR spectroscopy, and more. For instance, the structural characterization of triorganotin(IV) complexes provides insight into the atomic arrangement and bonding within complex molecules (Baul et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Studies on similar molecules have shown various reactivity patterns, such as the formation of polymers or the ability to undergo specific organic transformations (Baul et al., 2002).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

Compounds synthesized through processes involving bromophenyl and similar structural motifs have been evaluated for their antimicrobial properties. For instance, substituted phenyl azetidines derived from bromophenyl precursors exhibit potential antimicrobial activity, indicating their relevance in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

Carbonic Anhydrase Inhibition

Bromophenol derivatives, including compounds structurally related to "3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate," have been synthesized and tested for their inhibitory activity against carbonic anhydrase enzymes. These compounds show significant inhibitory effects, suggesting their potential application in treating conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2013).

Antiviral Activity

The synthesis and biological evaluation of novel bromophenol derivatives for their antiviral activity against specific viruses, such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I), highlight the potential of these compounds in antiviral therapy. These findings suggest that structurally related compounds may also possess antiviral properties, warranting further investigation (Pandey et al., 2004).

Heterocyclic Compound Synthesis

The chemical reactivity of bromophenyl compounds facilitates the synthesis of various heterocyclic derivatives, which are of significant interest in pharmaceutical and material science research. These synthetic pathways enable the creation of diverse molecular architectures with potential application in drug development and other technological applications (Sancak et al., 2010).

Organometallic Complexes and Catalysis

The synthesis and structural characterization of triorganotin(IV) complexes of related compounds demonstrate their utility in creating organometallic frameworks with potential applications in catalysis and material science. These complexes exhibit unique structural and electronic properties, making them suitable candidates for catalytic and synthetic applications (Baul et al., 2002).

Propriétés

IUPAC Name |

[3-[(4-bromo-2-methylphenyl)carbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-10-8-13(17)6-7-15(10)18-16(20)12-4-3-5-14(9-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOKPGLJAVDFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5590854.png)

![8-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5590862.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)

![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)

![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)

![N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)

![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5590911.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)

![1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)

![1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)